Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate
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Overview
Description
Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyridine and pyrrole family It is characterized by a fused ring structure consisting of a pyridine ring fused to a pyrrole ring, with a carboxylate ester group attached at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated ester in the presence of a base, followed by cyclization to form the fused pyrrolo-pyridine ring system. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and bases like sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide, sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, thioesters.
Scientific Research Applications
Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate access. The pathways involved often include signal transduction cascades that regulate cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
- Methyl 1h-pyrrolo[3,2-c]pyridine-4-carboxylate
- Methyl 1h-pyrrolo[2,3-b]pyridine-4-carboxylate
- 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid
Comparison: Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate is unique due to its specific ring fusion and functional group positioning, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and stability profiles, making it a valuable compound for targeted applications in drug discovery and material science .
Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-4-10-5-8-6(7)2-3-11-8/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLBAMDCHWKLSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC2=C1C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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